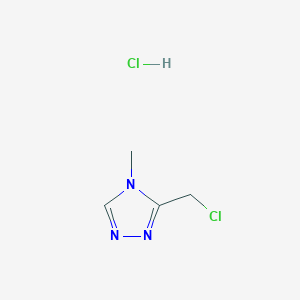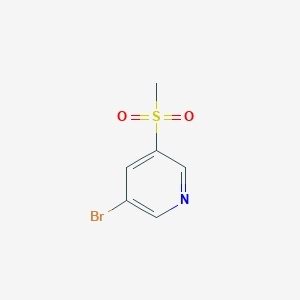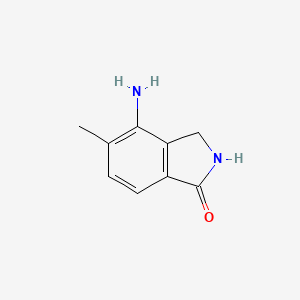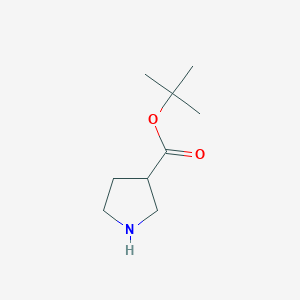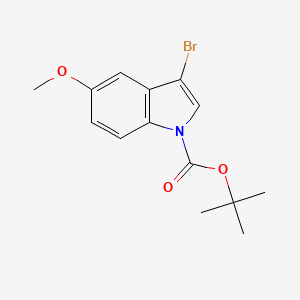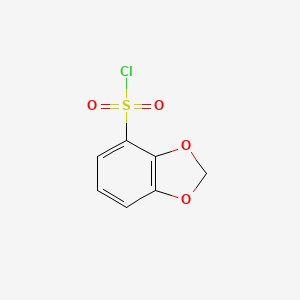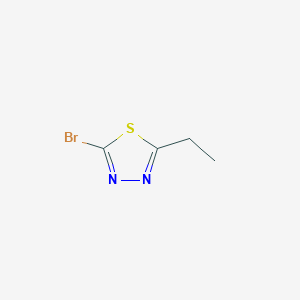
2-溴-5-乙基-1,3,4-噻二唑
描述
2-Bromo-5-ethyl-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. Thiadiazoles are known for their diverse range of applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the introduction of various substituents to the thiadiazole core. For instance, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been reported to proceed through ambident nucleophiles in alkylation, acylation, and nitrosation reactions, leading to a variety of thiadiazole derivatives . Similarly, bromination reactions are commonly used to introduce bromo substituents into the thiadiazole ring, as seen in the synthesis of bromomethyl-1,2,5-thiadiazoles .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles within the molecule. Density functional theory (DFT) calculations are also employed to predict the electronic properties and molecular geometry of thiadiazole compounds, which can be compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
Thiadiazole derivatives exhibit a range of chemical reactivity, which can be exploited in various synthetic transformations. For example, nucleophilic substitution reactions are common, where bromine atoms in the thiadiazole ring can be replaced by different nucleophiles, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . The reactivity of thiadiazole derivatives with nucleophiles of different nature, including O-, S-, N-, and P-nucleophiles, has been extensively studied, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-ethyl-1,3,4-thiadiazole and related compounds are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur, as well as substituents like bromine, can affect the polarity, solubility, and overall reactivity of the molecule. The electronic properties, such as the energy of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map, provide insights into the reactivity and potential applications of these compounds, such as in nonlinear optical (NLO) materials . Additionally, the presence of hydrogen bonding and conjugative interactions can contribute to the stability and reactivity of thiadiazole derivatives .
科学研究应用
抗菌剂
2-溴-5-乙基-1,3,4-噻二唑: 衍生物已被合成并评估其有效的抗菌特性。这些化合物已显示出对各种细菌菌株(如大肠杆菌和霉菌)以及真菌白色念珠菌具有显著活性。这些衍生物的结构使其能够与微生物细胞成分相互作用,从而导致细胞生长抑制或细胞死亡 .
抗癌活性
1,3,4-噻二唑衍生物的细胞毒性使其成为抗癌药物开发的候选药物。这些化合物可以破坏 DNA 复制过程,这对癌细胞增殖至关重要。通过修饰已知活性衍生物的结构,研究人员旨在提高抗癌功效并减少副作用 .
Menin-MLL 抑制剂
在癌症研究领域,2-溴-1,3,4-噻二唑被用于制备 Menin-MLL 抑制剂。这些抑制剂是靶向治疗的一部分,旨在干扰 Menin-MLL 相互作用,这是某些白血病发展中的已知因素 .
抗癫痫药
1,3,4-噻二唑骨架已被确定具有潜在的抗癫痫特性。含有噻二唑部分的药物(如乙酰唑胺和布他唑胺)具有抗惊厥活性。这表明可以合成2-溴-5-乙基-1,3,4-噻二唑的衍生物来开发新的抗癫痫药物 .
抗炎和止痛应用
噻二唑衍生物已知具有抗炎和止痛特性。它们可用于开发缓解疼痛和减少炎症的新药物,与现有药物相比,可能具有更少的副作用 .
抗病毒研究
对 1,3,4-噻二唑衍生物的研究也已扩展到抗病毒应用。这些化合物已显示出抑制各种病毒复制的希望,这可能导致开发新的抗病毒药物 .
安全和危害
未来方向
While specific future directions for 2-Bromo-5-ethyl-1,3,4-thiadiazole are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . This suggests that 2-Bromo-5-ethyl-1,3,4-thiadiazole could potentially be explored in this context.
Relevant Papers The relevant papers retrieved discuss various aspects of 1,3,4-thiadiazole derivatives, including their synthesis, biological activity, and potential as antitumor agents . These papers could provide further insights into the properties and potential applications of 2-Bromo-5-ethyl-1,3,4-thiadiazole.
作用机制
Target of Action
It’s known that thiazole derivatives have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been found to display anticancer effects .
生化分析
Biochemical Properties
2-Bromo-5-ethyl-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 2-Bromo-5-ethyl-1,3,4-thiadiazole and these biomolecules are primarily driven by hydrophobic interactions and hydrogen bonding .
Cellular Effects
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-5-ethyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . By binding to these targets, 2-Bromo-5-ethyl-1,3,4-thiadiazole can inhibit or activate their activity, leading to changes in cellular processes. For example, the inhibition of carbonic anhydrase by 2-Bromo-5-ethyl-1,3,4-thiadiazole results in altered pH regulation within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Bromo-5-ethyl-1,3,4-thiadiazole, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to 2-Bromo-5-ethyl-1,3,4-thiadiazole can lead to sustained changes in cellular function, such as persistent inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, 2-Bromo-5-ethyl-1,3,4-thiadiazole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
2-Bromo-5-ethyl-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body . Additionally, 2-Bromo-5-ethyl-1,3,4-thiadiazole can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Bromo-5-ethyl-1,3,4-thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Bromo-5-ethyl-1,3,4-thiadiazole within tissues is also affected by its lipophilicity, allowing it to cross cellular membranes and reach various cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-Bromo-5-ethyl-1,3,4-thiadiazole is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of a nuclear localization signal can facilitate the transport of 2-Bromo-5-ethyl-1,3,4-thiadiazole into the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
2-bromo-5-ethyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSIRIHHWRTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57709-49-6 | |
| Record name | 2-bromo-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





